
Methanone, phenyl(tetrahydro-1,1-dioxido-2-thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a member of the thiazole family, which is known for its diverse biological activities . This compound is characterized by the presence of a phenyl group attached to a thienyl ring, which is further connected to a methanone group.
Méthodes De Préparation
The synthesis of methanone, phenyl(tetrahydro-1,1-dioxido-2-thienyl)- can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Methanone, phenyl(tetrahydro-1,1-dioxido-2-thienyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thioethers.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antimicrobial and antifungal properties . In medicine, it is being explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities . In industry, it is utilized in the production of dyes, biocides, and other chemical intermediates .
Mécanisme D'action
The mechanism of action of methanone, phenyl(tetrahydro-1,1-dioxido-2-thienyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to be due to its ability to disrupt the cell membrane of microorganisms . Its anti-inflammatory effects may be attributed to its inhibition of certain enzymes involved in the inflammatory response . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Methanone, phenyl(tetrahydro-1,1-dioxido-2-thienyl)- can be compared with other similar compounds such as phenyl 2-thienyl ketone and 2-benzoylthiophene . These compounds share similar structural features but may differ in their specific chemical properties and biological activities. For example, phenyl 2-thienyl ketone is known for its use in organic synthesis, while 2-benzoylthiophene has been studied for its potential anticancer properties . The uniqueness of methanone, phenyl(tetrahydro-1,1-dioxido-2-thienyl)- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
24463-84-1 |
|---|---|
Formule moléculaire |
C11H12O3S |
Poids moléculaire |
224.28 g/mol |
Nom IUPAC |
(1,1-dioxothiolan-2-yl)-phenylmethanone |
InChI |
InChI=1S/C11H12O3S/c12-11(9-5-2-1-3-6-9)10-7-4-8-15(10,13)14/h1-3,5-6,10H,4,7-8H2 |
Clé InChI |
ZIANEVREFSCQGU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(S(=O)(=O)C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


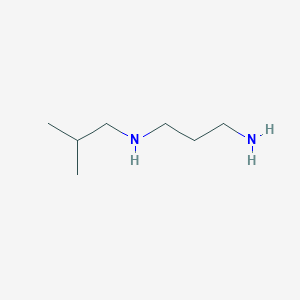
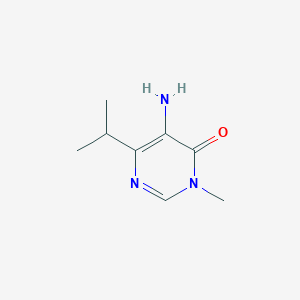
![1-{[Bis(2-hydroxyethyl)amino]methyl}-1h-indole-2,3-dione](/img/structure/B13995308.png)
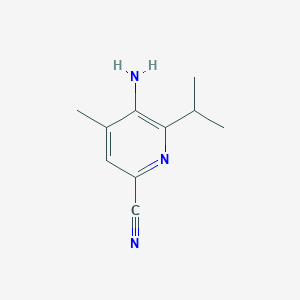

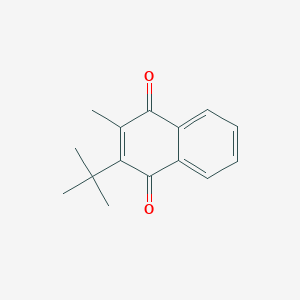
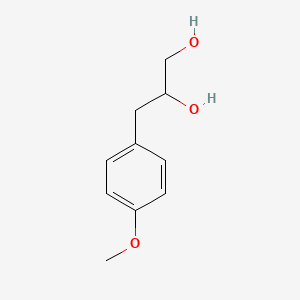
![2-[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetic acid](/img/structure/B13995349.png)
![Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate](/img/structure/B13995353.png)

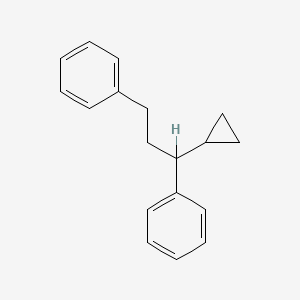

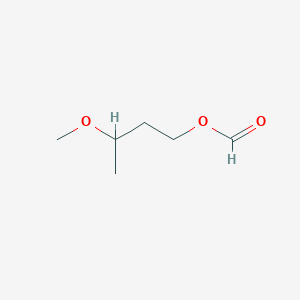
![n2-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B13995392.png)
